ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline or pyrazole rings, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and hydroquinine, which have well-documented pharmacological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant, known for their anti-inflammatory and anti-obesity effects, respectively.
Uniqueness
Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate stands out due to its unique combination of the quinoline and pyrazole rings, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-3-31-26(30)19-11-14-23-21(15-19)25-22(16-27-23)24(18-7-5-4-6-8-18)28-29(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPAZNCNKLSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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